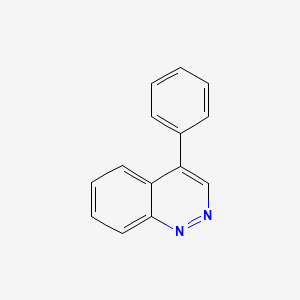

4-Phenylcinnoline

Vue d'ensemble

Description

4-Phenylcinnoline is a chemical compound with the molecular formula C14H10N2 . It is a nitrogenous organic base and contains a total of 26 atoms, including 10 Hydrogen atoms, 14 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

The synthesis of the cinnoline nucleus, which includes this compound, involves the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . The mechanisms of the transformations and the possibilities and limitations of the various methods are discussed in detail in the referenced paper .Molecular Structure Analysis

This compound contains a total of 28 bonds, including 18 non-Hydrogen bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 Pyridazine . The 3D chemical structure image of this compound is based on the ball-and-stick model .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Quaternisation and Reduction Studies : 4-Phenylcinnoline has been studied for its behavior in chemical reactions like quaternisation with methyl iodide, leading to the formation of specific isomers and subsequent reduction processes. Such studies are crucial in understanding the compound's reactivity and potential applications in organic synthesis (Ames, Novitt, Waite, & Lund, 1969).

N-Amination and Spectral Analysis : Research involving the direct N-amination of this compound and other related compounds, followed by analytical techniques like mass and NMR spectroscopy, provides insights into the chemical properties and potential applications of these compounds in various fields (Tamura, Miki, Minamikawa, & Ikeda, 1974).

Pharmacological Research

Anticancer Activity : Certain derivatives of this compound, such as 2-Phenylquinoline-8-carboxamides, have been studied for their potential as anticancer agents. These compounds exhibit DNA-intercalating properties and show solid tumor activity in in vivo models (Atwell, Baguley, & Denny, 1989).

Neuroprotective Effects : Studies on 7-chloro-4-(phenylselanyl) quinoline, a derivative of this compound, have shown its efficacy in protecting against cognitive deficits and anxiety in Alzheimer's disease models. This highlights the compound's potential in neuroprotection and treatment of neurodegenerative diseases (Pinz et al., 2018).

Potential in Antidepressant Drugs : Research on 4-phenylquinoline derivatives as potential antidepressants has been conducted. The design and synthesis of these compounds, along with pharmacological testing, indicate their possible use in treating depression (Alhaider, Abdelkader, & Lien, 1985).

Biological Systems and Molecular Interaction

Binding Profiles in CNS : Studies on the central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines have revealed a preference for alpha-adrenoceptors, particularly alpha 2-adrenoceptors. This information is valuable for drug development targeting these receptors (Nicholls et al., 1993).

Interaction with Proteins : The interaction of certain this compound derivatives with proteins like bovine serum albumin has been investigated through fluorescence and UV–vis spectral studies. Such interactions are important for understanding the pharmacokinetics and dynamics of these compounds (Meng et al., 2012).

Mécanisme D'action

Target of Action

Cinnoline derivatives, a family to which 4-phenylcinnoline belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that cinnoline derivatives interact with their targets, leading to changes in cellular processes . For instance, some cinnoline derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Cinnoline derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

One study found that phenylcinnoline carboxylate compounds cause complete male sterility in wheat when applied at suitable dosages at the pre-meiotic stage of anther development .

Propriétés

IUPAC Name |

4-phenylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOODCTWFOHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346131 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21874-06-6 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

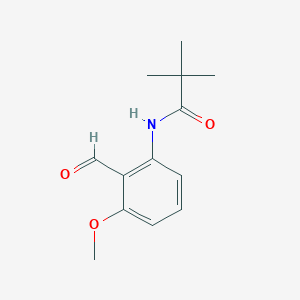

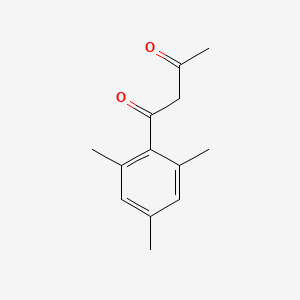

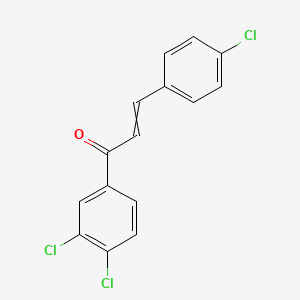

Feasible Synthetic Routes

Q & A

Q1: How does the quaternization of 4-Phenylcinnoline differ from that of 3-Phenylcinnoline?

A1: The research demonstrates a regioselective quaternization process for both 3-Phenylcinnoline and this compound. [] When reacted with methyl iodide, 3-Phenylcinnoline yields a mixture of 1-methyl-3-phenylcinnolinium iodide (major product) and its 2-methyl isomer (minor product). In contrast, this compound exclusively forms the 2-methyl isomer upon quaternization. This difference in reactivity highlights the influence of the phenyl substituent's position on the electron density distribution within the cinnoline ring system.

Q2: Can this compound be synthesized using a similar approach to the one-pot synthesis of indazole described in the second paper?

A2: Yes, the second paper describes a successful one-pot synthesis of this compound. [] This method utilizes o-(α-methylenebenzyl)aniline as the starting material, which undergoes diazotization and subsequent cyclization in the presence of potassium acetate and acetic anhydride to form the desired this compound. This suggests that similar synthetic strategies involving diazonium salts could be applied to access other substituted cinnoline derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)